molecular formula C8H11NO2 B3195373 1-Propanol, 3-(3-pyridinyloxy)- CAS No. 90055-04-2

1-Propanol, 3-(3-pyridinyloxy)-

Cat. No.: B3195373
CAS No.: 90055-04-2
M. Wt: 153.18 g/mol
InChI Key: SHKUFWWTJBWGMZ-UHFFFAOYSA-N
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Description

1-Propanol, 3-(3-pyridinyloxy)- is an organic compound with the molecular formula C8H11NO2. It features a hydroxyl group (-OH) attached to a propanol chain, which is further connected to a pyridine ring via an ether linkage. This compound is notable for its unique structure, which combines the properties of both alcohols and aromatic ethers.

Preparation Methods

The synthesis of 1-Propanol, 3-(3-pyridinyloxy)- can be achieved through several methods:

    Etherification Reaction: One common method involves the reaction of 3-hydroxypropyl alcohol with 3-hydroxypyridine in the presence of an acid catalyst. This reaction forms the ether linkage between the propanol and pyridine rings.

    Grignard Reaction: Another method involves the use of Grignard reagents. For instance, 3-bromopropanol can react with a Grignard reagent derived from 3-bromopyridine to form the desired compound.

    Industrial Production: On an industrial scale, the compound can be synthesized through continuous flow processes that optimize reaction conditions such as temperature, pressure, and catalyst concentration to achieve high yields and purity.

Chemical Reactions Analysis

1-Propanol, 3-(3-pyridinyloxy)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of aldehydes or ketones.

    Reduction: The compound can be reduced to form corresponding alkanes or alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation, and reducing agents like lithium aluminum hydride (LiAlH4) for reduction. Electrophilic substitution reactions often require catalysts such as sulfuric acid (H2SO4) or nitric acid (HNO3).

Scientific Research Applications

1-Propanol, 3-(3-pyridinyloxy)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the production of specialty chemicals, coatings, and adhesives due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-Propanol, 3-(3-pyridinyloxy)- involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or activating specific biochemical pathways.

    Pathways Involved: It may affect pathways related to oxidative stress, inflammation, and cellular signaling, leading to its observed biological effects.

Comparison with Similar Compounds

1-Propanol, 3-(3-pyridinyloxy)- can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 1-Propanol, 3-(4-pyridinyloxy)- and 1-Propanol, 3-(2-pyridinyloxy)- share structural similarities but differ in the position of the pyridine ring attachment.

    Uniqueness: The specific positioning of the pyridine ring in 1-Propanol, 3-(3-pyridinyloxy)- imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-pyridin-3-yloxypropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c10-5-2-6-11-8-3-1-4-9-7-8/h1,3-4,7,10H,2,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHKUFWWTJBWGMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)OCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40472747
Record name 1-Propanol, 3-(3-pyridinyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40472747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90055-04-2
Record name 1-Propanol, 3-(3-pyridinyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40472747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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